(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that features a variety of functional groups, including a sulfamoyl group, a hydrazinyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The synthesis begins with the reaction of 3-methylthiophene-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Coupling with Benzoyl Chloride: The hydrazone intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Introduction of the Sulfamoyl Group: Finally, the benzamide derivative is treated with N,N-dimethylsulfamoyl chloride in the presence of a base like pyridine to introduce the sulfamoyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide would depend on its specific application. For instance, if it exhibits anticancer activity, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Detailed studies on its molecular targets and pathways are necessary to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)benzamide: Lacks the hydrazone and thiophene moieties.
N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide: Lacks the sulfamoyl group.
Uniqueness
(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-12-8-9-26-15(12)10-19-20-16(22)11-18-17(23)13-4-6-14(7-5-13)27(24,25)21(2)3/h4-10H,11H2,1-3H3,(H,18,23)(H,20,22)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBBHKQMLBRKF-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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